molecular formula C22H26N2O4 B13689902 N1,N3-Bis(Cbz)cyclohexane-1,3-diamine

N1,N3-Bis(Cbz)cyclohexane-1,3-diamine

Cat. No.: B13689902
M. Wt: 382.5 g/mol
InChI Key: UEBNNFJJFCKAFD-UHFFFAOYSA-N
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Description

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexane ring with two carbamate groups attached at the 1 and 3 positions, each bonded to a benzyl group. The stereochemistry of the compound is defined by the (1R,3S) configuration, which influences its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate typically involves the reaction of (1R,3S)-cyclohexane-1,3-diol with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the isocyanate, resulting in the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate groups to amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives.

Scientific Research Applications

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarboxylate: Similar in structure but with ester groups instead of carbamates.

    Dibenzyl (1R,3S)-cyclohexane-1,3-diyldiamine: Contains amine groups instead of carbamates.

Uniqueness

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate is unique due to its specific stereochemistry and the presence of carbamate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl N-[3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate

InChI

InChI=1S/C22H26N2O4/c25-21(27-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)24-22(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26)

InChI Key

UEBNNFJJFCKAFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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